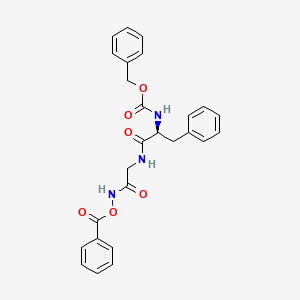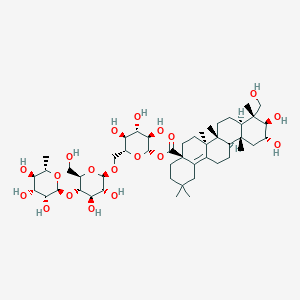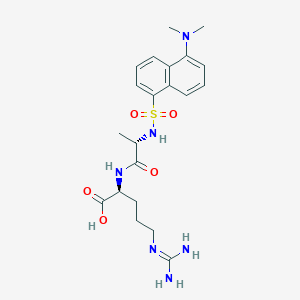
Dansyl-Ala-Arg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-Ala-Arg is a synthetic peptide derivative that combines dansyl chloride with the amino acids alanine and arginine. Dansyl chloride is a fluorescent compound widely used in biochemical research for labeling and detecting amino acids, peptides, and proteins. The combination of dansyl chloride with alanine and arginine enhances the compound’s utility in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dansyl-Ala-Arg involves the following steps:
Dansylation of Alanine: Alanine is reacted with dansyl chloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature.
Coupling with Arginine: The dansylated alanine is then coupled with arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is performed in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the arginine residue, which contains a guanidino group susceptible to oxidation.
Reduction: The compound can also undergo reduction reactions, especially at the dansyl moiety, which contains a sulfonamide group.
Substitution: Substitution reactions can occur at the amino groups of alanine and arginine, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of arginine and dansyl moiety.
Reduction: Reduced forms of the sulfonamide group in the dansyl moiety.
Substitution: Substituted derivatives of alanine and arginine.
Applications De Recherche Scientifique
Dansyl-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptide and protein interactions.
Biology: Employed in the detection and quantification of amino acids and peptides in biological samples.
Medicine: Utilized in diagnostic assays for detecting specific proteins and peptides in clinical samples.
Industry: Applied in quality control processes for the analysis of amino acids and peptides in pharmaceutical and food industries.
Mécanisme D'action
The mechanism of action of Dansyl-Ala-Arg involves its ability to fluoresce under ultraviolet light. The dansyl moiety absorbs light at a specific wavelength and emits fluorescence, which can be detected using fluorescence spectroscopy. This property makes it an excellent tool for labeling and detecting peptides and proteins. The molecular targets include amino groups in peptides and proteins, and the pathways involved are primarily related to fluorescence detection and quantification.
Comparaison Avec Des Composés Similaires
Dansyl-Gly-Arg: Similar to Dansyl-Ala-Arg but with glycine instead of alanine.
Dansyl-Lys-Arg: Contains lysine instead of alanine.
Dansyl-Phe-Arg: Contains phenylalanine instead of alanine.
Uniqueness: this compound is unique due to the presence of alanine, which provides specific steric and electronic properties that influence its reactivity and interactions. The combination of alanine and arginine with the dansyl moiety offers a distinct fluorescence profile and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H30N6O5S |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H30N6O5S/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24)/t13-,16-/m0/s1 |
Clé InChI |
XZRUAFZWOQPGRR-BBRMVZONSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)



methyl phosphate](/img/structure/B12378501.png)
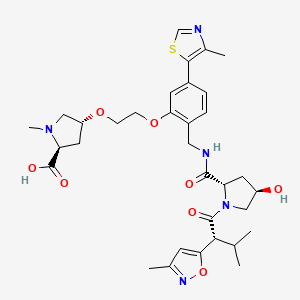
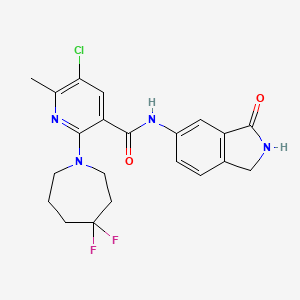
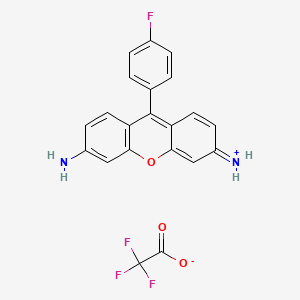
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
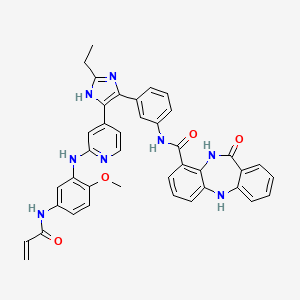

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
